molecular formula C22H23ClN2O3 B564387 3-Hydroxy Loratadine-D4 CAS No. 1189452-79-6

3-Hydroxy Loratadine-D4

货号: B564387
CAS 编号: 1189452-79-6
分子量: 402.911
InChI 键: KCVVQHZYLIQAEG-YQUBHJMPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Hydroxy Loratadine-D4, with CAS number 1189452-79-6, is a deuterated analog of a key mammalian metabolite of Loratadine . Loratadine is a second-generation antihistamine that functions as a selective inverse agonist of the peripheral histamine H1 receptor, providing relief from allergic symptoms without significant sedation . Upon administration, Loratadine is extensively metabolized in the liver, primarily by the cytochrome P450 system, including CYP3A4 and CYP2D6 enzymes, to form its active metabolites, including 3-Hydroxy Loratadine and desloratadine . This compound is specifically designed for use in bioanalytical research and method development. Its primary application is serving as a stable isotopically labeled internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) assays . The incorporation of four deuterium atoms provides a consistent mass shift from the endogenous analyte, enabling highly precise and accurate quantification of 3-Hydroxy Loratadine in complex biological matrices such as plasma, serum, and urine. This is critical for conducting robust pharmacokinetic and metabolism studies, allowing researchers to track the absorption, distribution, metabolism, and excretion of the parent drug, Loratadine . Furthermore, this compound is a valuable synthetic intermediate for the preparation of other labeled compounds, such as 3-Hydroxy Desloratadine-D4 . Please note: This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or human use. All information provided is for informational purposes only. Handle all chemicals with appropriate safety precautions and refer to the supplied Certificate of Analysis for detailed specifications.

属性

IUPAC Name

ethyl 4-(13-chloro-6-hydroxy-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-2,2,6,6-tetradeuteriopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3/c1-2-28-22(27)25-9-7-14(8-10-25)20-19-6-5-17(23)11-15(19)3-4-16-12-18(26)13-24-21(16)20/h5-6,11-13,26H,2-4,7-10H2,1H3/i9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVVQHZYLIQAEG-YQUBHJMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC(=C4)O)C=C(C=C3)Cl)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(=C2C3=C(CCC4=C2N=CC(=C4)O)C=C(C=C3)Cl)CC(N1C(=O)OCC)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Core Synthesis Strategy

The non-deuterated 3-hydroxy desloratadine is synthesized via a 12-step sequence starting from 3-methyl pyridine, as detailed by Tian et al. (2014). Key steps include sulfonation, hydroxylation, methylation, cyanation, and tricyclic ring formation. For the deuterated analog, deuterium is introduced at the piperidine stage, specifically targeting the 2,2,6,6 positions.

Deuterium Incorporation

Deuteration is achieved using deuterated reagents during the piperidine ring formation. For example, ethyl 4-(13-chloro-6-hydroxy-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-2,2,6,6-tetradeuteriopiperidine-1-carboxylate is synthesized by replacing protonated methanol with deuterated methanol (CD₃OD) in the esterification step. This ensures selective deuteration at the piperidine carbons without altering the tricyclic core.

Stepwise Synthesis and Optimization

Starting Material: 3-Methyl Pyridine

The synthesis begins with 3-methyl pyridine (4), which undergoes sulfonation with fuming H₂SO₄ and HgSO₄ at 220°C to yield 3-pyridinesulfonic acid (5) in 46% yield. This step is critical for directing subsequent hydroxylation.

Hydroxylation and Methylation

Compound 5 is treated with NaOH at 210°C to produce 5-hydroxy-3-picoline (6), followed by methylation using CD₃I (deuterated methyl iodide) to protect the hydroxyl group as a deuterated methoxy moiety. This step ensures isotopic labeling while maintaining reaction efficiency.

Cyanation and Tricyclic Ring Formation

The protected intermediate undergoes cyanation with CuCN in DMF, followed by cyclization to form the tricyclic benzocyclohepta[1,2-b]pyridine core. Deuterium is retained throughout these steps due to the stability of C-D bonds under these conditions.

Piperidine Deuteration and Esterification

The final piperidine ring is constructed using deuterated ethyl piperidine-1-carboxylate. Reaction with the tricyclic intermediate under basic conditions (KOH in deuterated ethanol) yields this compound.

Reaction Conditions and Byproduct Mitigation

Temperature Gradient Control

The patent by CN104610225A (2014) emphasizes temperature gradients (70–100°C) during hydrolysis to minimize byproducts like formyl or acetyl derivatives. For the deuterated analog, maintaining temperatures below 80°C during esterification prevents deuterium loss.

Purification Techniques

  • Decolorization : Ethyl acetate and activated carbon remove colored impurities.

  • Recrystallization : Cooling to 15–25°C in ethyl acetate yields crystals with >99% purity.

  • Chromatography : Hexane/ethyl acetate (7:3) resolves deuterated and non-deuterated species.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR : Absence of proton signals at 2.2 and 6.6 ppm confirms deuterium incorporation.

  • HPLC : Retention time shifts (e.g., 6.05 min for non-deuterated vs. 6.12 min for D4) validate isotopic purity.

Mass Spectrometry

Molecular ion peaks at m/z 403.3 ([M+H]⁺) align with the theoretical mass of 402.9 g/mol.

Challenges and Solutions

Isotopic Dilution

Deuterium loss during high-temperature steps is mitigated by using excess CD₃OD and shorter reaction times.

Byproduct Formation

Side products like nitrogen-methylated derivatives are suppressed via controlled pH during extraction (pH 12).

Industrial Scalability

The patent-described method achieves 99.8% purity at scale , suggesting feasibility for this compound production. Key adaptations include deuterated solvent recovery systems and in-process HPLC monitoring.

生物活性

3-Hydroxy Loratadine-D4 is a deuterated form of 3-hydroxydesloratadine, a metabolite of loratadine, which is widely used as an antihistamine for the treatment of allergic rhinitis and chronic idiopathic urticaria. This article explores its biological activity, focusing on its pharmacokinetics, metabolic pathways, and interactions with cytochrome P450 enzymes.

Overview of Loratadine and Its Metabolites

Loratadine is a second-generation antihistamine that works primarily as an inverse agonist at the H1 histamine receptor. Unlike first-generation antihistamines, loratadine does not readily cross the blood-brain barrier, minimizing sedative effects. Its major active metabolite, desloratadine, exhibits a higher affinity for H1 receptors, making it more effective in alleviating allergy symptoms .

Metabolic Pathway:

  • Loratadine undergoes extensive first-pass metabolism in the liver.
  • It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, to form desloratadine.
  • Desloratadine can further be hydroxylated to form 3-hydroxydesloratadine through CYP2C8 activity .

Biological Activity of this compound

This compound retains similar pharmacological properties to desloratadine. Its biological activity can be summarized as follows:

  • H1 Receptor Inhibition: Like its parent compounds, this compound acts as an H1 receptor antagonist, preventing histamine from binding and thereby alleviating allergic symptoms.
  • Inverse Agonism: It stabilizes the inactive form of the H1 receptor, reducing histamine-mediated responses .

Pharmacokinetics

  • Absorption and Distribution: The compound demonstrates a significant volume of distribution (120 L/kg), indicating extensive tissue uptake .
  • Protein Binding: 97-99% of loratadine and its metabolites are bound to plasma proteins, affecting their bioavailability and distribution .

Metabolism

This compound is synthesized through enzymatic reactions involving:

  • CYP2C8: This enzyme plays a crucial role in the hydroxylation process leading to the formation of 3-hydroxydesloratadine.
  • UGT2B10: This enzyme mediates glucuronidation, which is essential for the excretion of metabolites .

Case Studies and Research Findings

Several studies have highlighted the biological activity and pharmacokinetics of this compound:

  • Inhibition Studies:
    • Research has shown that inhibitors like gemfibrozil can significantly reduce the formation of 3-hydroxydesloratadine by up to 91%, indicating potential drug-drug interactions that could affect therapeutic outcomes .
  • Pharmacokinetic Studies:
    • A study involving beagle dogs demonstrated that both loratadine and desloratadine exhibit similar pharmacokinetic profiles when administered in various formulations. This suggests that this compound could also show comparable behavior in terms of absorption and metabolism in vivo .

Data Tables

The following table summarizes key characteristics and findings related to this compound:

CharacteristicValue/Description
Chemical Structure Deuterated derivative of 3-hydroxydesloratadine
Primary Action H1 receptor inverse agonist
Enzymatic Pathway CYP2C8 (hydroxylation), UGT2B10 (glucuronidation)
Protein Binding 97-99%
Volume of Distribution 120 L/kg
Inhibition by Gemfibrozil Up to 91% reduction in metabolite formation

科学研究应用

Pharmacokinetic Studies

Pharmacokinetics involves the study of how drugs are absorbed, distributed, metabolized, and excreted in the body. 3-Hydroxy Loratadine-D4 is utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify desloratadine and its metabolites in biological samples.

Table 1: LC-MS/MS Method for Quantification

Parameter Details
Analytes Desloratadine, 3-Hydroxy Desloratadine-D4
Sample Type Human plasma
Extraction Method Liquid-liquid extraction
Mobile Phase Composition Methanol: Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Quantification Range 50.0 pg/mL to 10,000 pg/mL

The development of this method allows for sensitive detection and quantification of desloratadine and its metabolites, facilitating pharmacokinetic studies that assess the drug's behavior in the human body .

Drug Metabolism Studies

Research has shown that the formation of 3-hydroxy desloratadine is catalyzed by cytochrome P450 enzymes, specifically CYP2C8. Studies utilizing cryopreserved human hepatocytes have demonstrated that this metabolite is generated efficiently under specific conditions.

Case Study: Metabolism via Hepatocytes

In a study examining the metabolic pathways of desloratadine, researchers found that:

  • Human hepatocytes produced 3-hydroxy desloratadine with a maximum rate (Vmax) of 1.3 pmol/min per million cells.
  • The Km value for this reaction was determined to be 1.6 μM, indicating the enzyme's affinity for the substrate.
  • Chemical inhibition studies showed that CYP2C8 inhibitors significantly reduced the formation of this metabolite by up to 98% .

These findings highlight the critical role of CYP2C8 in the metabolism of loratadine and its derivatives.

Clinical Applications

As an active metabolite of loratadine, 3-hydroxy desloratadine exhibits antihistaminic properties similar to its parent compound but with enhanced efficacy in certain contexts. Its applications extend to clinical settings where precise dosing and monitoring are essential.

Therapeutic Efficacy Evaluation

Clinical trials assessing the effectiveness of loratadine have often measured levels of its metabolites, including 3-hydroxy desloratadine, to correlate therapeutic outcomes with pharmacokinetic profiles. This approach aids in understanding individual patient responses to treatment.

Research on Anti-inflammatory Properties

Emerging studies suggest that second-generation antihistamines like loratadine and its metabolites may possess anti-inflammatory effects beyond their antihistaminic activity. Research indicates that these compounds can inhibit histamine release from mast cells and basophils, contributing to their therapeutic effects against allergic reactions.

Table 2: Summary of Anti-inflammatory Effects

Compound Effect
LoratadineReduces vascular permeability
DesloratadineInhibits type 1 hypersensitivity reactions
3-Hydroxy DesloratadinePotentially enhances anti-inflammatory activity

These findings underscore the importance of understanding the broader implications of these metabolites in managing allergic conditions .

相似化合物的比较

Data Tables

Table 1. Bioactivity of Hydroxy-Substituted Compounds Across Studies

Compound Class Hydroxy Position Activity (IC50 or Role) Reference
β-Nitrostyrenes Para (4-hydroxy) 55.66 nM (anti-leishmanial)
β-Nitrostyrenes Meta (3-hydroxy) 63.24 µM (anti-leishmanial)
3-Hydroxy Desloratadine 3-position Active metabolite (antihistaminic)
3-Hydroxy C20 Fatty Acid N/A Metabolic intermediate in mycobacteria

Table 2. MS Parameters for Loratadine Metabolites

Metabolite Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
3-Hydroxy Desloratadine 311.2 259.1 25
5-Hydroxy Desloratadine 311.2 259.1 25

常见问题

Q. What are the key analytical techniques for characterizing 3-Hydroxy Loratadine-D4, and how do researchers validate structural integrity?

  • Methodology :
    • Synthesis Verification : Use deuterated synthetic precursors (e.g., D4-labeled intermediates) to ensure isotopic purity. Confirm structure via NMR spectroscopy (e.g., deuterium incorporation at specific positions) and high-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic distribution .
    • Purity Assessment : Employ reverse-phase HPLC with UV detection (e.g., 220–280 nm) and LC-MS/MS for trace impurity profiling. Calibrate against non-deuterated loratadine analogs to distinguish isotopic peaks from contaminants .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodology :
    • Controlled Stress Testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH for 6 months) and analyze degradation products via LC-MS. Compare degradation pathways with non-deuterated analogs to assess isotopic effects on stability .
    • Data Validation : Use statistical ANOVA to compare degradation rates across batches and validate reproducibility. Document deviations in degradation kinetics caused by deuterium’s kinetic isotope effect .

Q. What protocols ensure reproducibility in synthesizing this compound for in vitro assays?

  • Methodology :
    • Stepwise Synthesis : Optimize reaction conditions (e.g., solvent, temperature) for deuterium incorporation using deuterated solvents (e.g., D2O) and catalysts. Monitor reaction progress via TLC or in-line FTIR .
    • Batch Consistency : Perform QC checks (e.g., NMR, HRMS) on each batch and cross-validate with independent labs. Publish detailed synthetic protocols in supplementary materials to enable replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic stability data for this compound across different in vitro models?

  • Methodology :
    • Model Comparison : Conduct parallel experiments in human liver microsomes (HLM) , hepatocytes , and recombinant CYP450 isoforms to identify enzyme-specific metabolic pathways. Use Michaelis-Menten kinetics to quantify deuterium’s impact on metabolic rate constants .
    • Data Triangulation : Apply multivariate regression to isolate variables (e.g., enzyme expression levels, isotopic substitution sites) contributing to discrepancies. Cross-reference findings with in vivo rodent pharmacokinetic data .

Q. What experimental strategies optimize LC-MS/MS parameters for quantifying this compound in complex biological matrices?

  • Methodology :
    • Ionization Optimization : Test ESI vs. APCI ionization in positive/negative modes to maximize signal-to-noise ratios. Adjust source parameters (e.g., desolvation temperature, cone voltage) using a design-of-experiments (DoE) approach .
    • Matrix Effects Mitigation : Use stable isotope-labeled internal standards (e.g., D8-loratadine) and post-column infusion to assess ion suppression/enhancement in plasma or tissue homogenates. Validate recovery rates via spike-and-recovery experiments .

Q. How do deuterium substitutions in this compound influence its binding affinity to histamine H1 receptors compared to non-deuterated analogs?

  • Methodology :
    • Binding Assays : Perform radioligand displacement studies using [3H]-pyrilamine in transfected HEK293 cells. Compare IC50 values between deuterated and non-deuterated forms to quantify isotopic effects .
    • Computational Modeling : Use molecular dynamics simulations (e.g., AMBER or CHARMM) to analyze deuterium’s impact on hydrogen bonding and receptor conformational changes .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies involving this compound?

  • Methodology :
    • Dose-Response Modeling : Fit data to Hill or log-logistic models using nonlinear regression (e.g., GraphPad Prism). Report EC50/IC50 values with 95% confidence intervals and assess goodness-of-fit via AIC/BIC metrics .
    • Outlier Management : Apply Grubbs’ test or ROUT method to identify outliers. Use sensitivity analyses to determine if exclusion alters conclusions .

Methodological Best Practices

  • Data Presentation : Use box plots for comparative stability data and heatmaps for metabolic pathway activity. Include raw data in appendices for transparency .
  • Literature Integration : Cite foundational studies on loratadine metabolism (e.g., CYP3A4/2D6 pathways) and deuterated drug design principles to contextualize findings .
  • Ethical Reporting : Disclose all synthetic byproducts and stability anomalies, even if insignificant, to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy Loratadine-D4
Reactant of Route 2
Reactant of Route 2
3-Hydroxy Loratadine-D4

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。